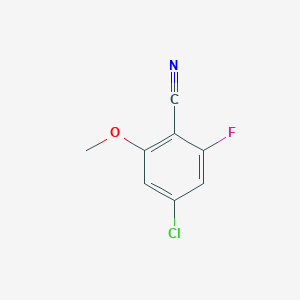
4-Chloro-2-fluoro-6-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-fluoro-6-methoxybenzonitrile: is a chemical compound with the molecular formula C₈H₆ClFNO. Its structure consists of a benzene ring substituted with chlorine, fluorine, and a methoxy group, along with a nitrile functional group. Here’s the chemical structure:
C₆H₄ClFNO
Vorbereitungsmethoden
Synthetic Routes::
Direct Fluorination Method: This involves introducing fluorine directly onto the aromatic ring using a fluorinating agent.
Substitution Reaction: Starting from 4-chloro-6-methoxybenzonitrile, fluorine can replace the chlorine atom via nucleophilic substitution.
Sandmeyer Reaction: Involves diazotization of 4-chloro-6-methoxyaniline followed by replacement of the diazonium group with fluorine.
Industrial Production:: Industrial-scale production typically employs the direct fluorination method due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Reactions::
Substitution Reactions: 4-Chloro-2-fluoro-6-methoxybenzonitrile can undergo nucleophilic substitution reactions, replacing the chlorine or fluorine atom.
Oxidation/Reduction: While not common, it may participate in oxidation or reduction reactions.
Fluorinating Agents: Examples include hydrogen fluoride (HF) or reagents like Selectfluor.
Base-Catalyzed Substitution: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in polar solvents.
Sandmeyer Reaction: Sodium nitrite (NaN₃) for diazotization, followed by copper(I) fluoride (CuF) for fluorination.
Major Products:: The major product depends on the specific reaction conditions. It could be 4-fluoro-2-chloro-6-methoxybenzonitrile or this compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigated as potential drug candidates due to its structural features.
Agrochemicals: Used in designing pesticides and herbicides.
Materials Science: Building blocks for functional materials.
Wirkmechanismus
The exact mechanism remains an active area of research. It may interact with cellular targets or enzymes, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzonitrile: Similar in structure but lacks the fluorine substitution.
2-Fluoro-6-methoxybenzonitrile: Shares the methoxy and fluorine groups but lacks the chlorine.
Eigenschaften
Molekularformel |
C8H5ClFNO |
|---|---|
Molekulargewicht |
185.58 g/mol |
IUPAC-Name |
4-chloro-2-fluoro-6-methoxybenzonitrile |
InChI |
InChI=1S/C8H5ClFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 |
InChI-Schlüssel |
ORCMJSFIOSMTDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)Cl)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


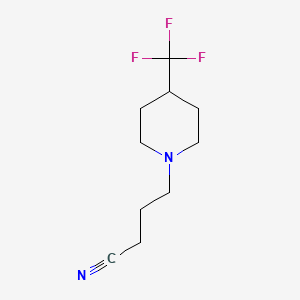
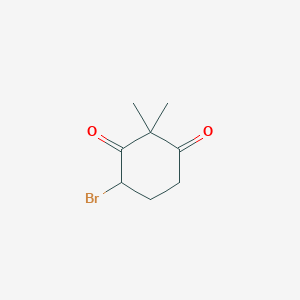

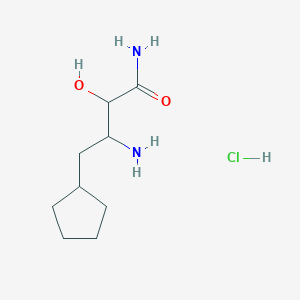
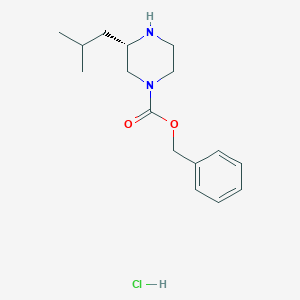
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13091106.png)
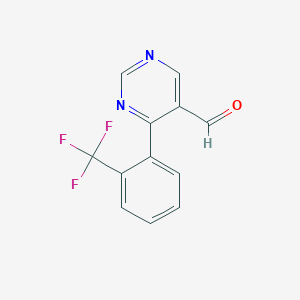

![7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine](/img/structure/B13091116.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate](/img/structure/B13091128.png)
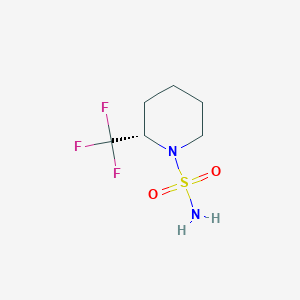
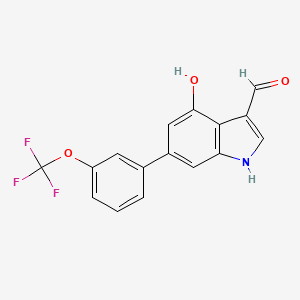
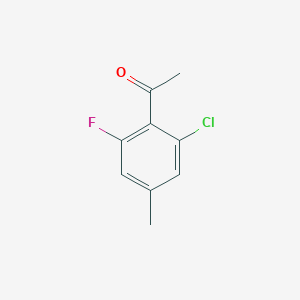
![4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B13091156.png)
